molecular formula C12H9BrFNO3S B5808510 N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamide

N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B5808510
M. Wt: 346.17 g/mol
InChI Key: IMNNWUBWYYHPQW-UHFFFAOYSA-N
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Description

N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamide is an organic compound that features both bromine and fluorine atoms, making it a unique molecule with potential applications in various fields. This compound is characterized by its aromatic structure, which includes a brominated hydroxyphenyl group and a fluorinated benzenesulfonamide group. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyphenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

  • N-(3-bromo-4-hydroxyphenyl)acetamide
  • N-(4-bromo-3-methylphenyl)-2-(4-fluorophenyl)thioacetamide
  • N-(4-bromo-3-methylphenyl)-2-(4-methylphenyl)thioacetamide

Comparison: N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, increased potency, or different selectivity towards specific molecular targets .

Properties

IUPAC Name

N-(3-bromo-4-hydroxyphenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3S/c13-11-7-9(3-6-12(11)16)15-19(17,18)10-4-1-8(14)2-5-10/h1-7,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNNWUBWYYHPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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